molecular formula C13H12Cl2N2 B12997331 N-(2,6-Dichlorobenzyl)-4-methylpyridin-2-amine

N-(2,6-Dichlorobenzyl)-4-methylpyridin-2-amine

Cat. No.: B12997331
M. Wt: 267.15 g/mol
InChI Key: ILBSKRVPLJLLRX-UHFFFAOYSA-N
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Description

N-(2,6-Dichlorobenzyl)-4-methylpyridin-2-amine is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorobenzyl group attached to a pyridine ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dichlorobenzyl)-4-methylpyridin-2-amine typically involves the reaction of 2,6-dichlorobenzyl chloride with 4-methylpyridin-2-amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors and photochemical methods can be employed to optimize the reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dichlorobenzyl)-4-methylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of N-(2,6-Dichlorobenzyl)-4-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both dichlorobenzyl and pyridine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C13H12Cl2N2

Molecular Weight

267.15 g/mol

IUPAC Name

N-[(2,6-dichlorophenyl)methyl]-4-methylpyridin-2-amine

InChI

InChI=1S/C13H12Cl2N2/c1-9-5-6-16-13(7-9)17-8-10-11(14)3-2-4-12(10)15/h2-7H,8H2,1H3,(H,16,17)

InChI Key

ILBSKRVPLJLLRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NCC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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